Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)-
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Overview
Description
Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)- is a pentacyclic azaaromatic compound It is a derivative of dibenz(a,j)acridine, which is known for its carcinogenic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)- typically involves the reduction of dibenz(a,j)acridine. One common method includes the use of liver microsomes from 3-methylcholanthrene-pretreated rats, which catalyze the reduction process . The reaction conditions often involve the use of specific reagents such as hydrides and controlled temperature settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. methods involving high-performance liquid chromatography (HPLC) for the separation and purification of the compound from reaction mixtures are employed in research settings .
Chemical Reactions Analysis
Types of Reactions
Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenz(a,j)acridine-5,6-oxide and other oxidized derivatives.
Reduction: Reduction reactions can yield dihydrodiols and other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrides for reduction, peroxides for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include dihydrodiols, oxides, and substituted derivatives of dibenz(a,j)acridine .
Scientific Research Applications
Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)- involves its interaction with cellular DNA, leading to mutations and potential carcinogenesis. The compound is metabolized by liver microsomes to form reactive intermediates that can bind to DNA and cause genetic mutations . The molecular targets include DNA and various enzymes involved in its metabolism.
Comparison with Similar Compounds
Similar Compounds
Dibenz(a,j)acridine: The parent compound, known for its carcinogenic properties.
Dibenz(a,j)acridine-5,6-oxide: An oxidized derivative with similar mutagenic effects.
Dibenz(a,j)acridine-3,4-dihydrodiol: Another dihydrodiol derivative with distinct chemical properties.
Uniqueness
Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)- is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 5 and 6 positions. This structural uniqueness contributes to its distinct chemical reactivity and biological interactions compared to other similar compounds .
Properties
CAS No. |
117019-83-7 |
---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(10R,11R)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaene-10,11-diol |
InChI |
InChI=1S/C21H15NO2/c23-20-15-8-4-3-7-14(15)17-11-16-13-6-2-1-5-12(13)9-10-18(16)22-19(17)21(20)24/h1-11,20-21,23-24H/t20-,21-/m1/s1 |
InChI Key |
JKYQNBZDRDQRTD-NHCUHLMSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5[C@H]([C@@H]4O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5C(C4O)O |
Origin of Product |
United States |
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